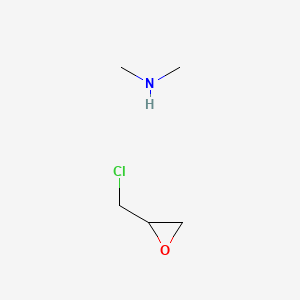![molecular formula C26H33NO5 B13427421 (2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B13427421.png)
(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a biphenyl group, an ethoxy group, and an oxobutanamido group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an esterification reaction using ethanol and an appropriate carboxylic acid derivative.
Formation of the Oxobutanamido Group: The oxobutanamido group can be synthesized through an amide coupling reaction between a carboxylic acid derivative and an amine.
Final Assembly: The final compound is assembled through a series of condensation and protection-deprotection steps to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of (2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and oxobutanamido groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the oxobutanamido moiety, potentially converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Products may include aldehydes, ketones, and carboxylic acids.
Reduction: Products may include alcohols and amines.
Substitution: Products may include halogenated, nitrated, or sulfonated biphenyl derivatives.
科学研究应用
(2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, aiding in the development of new materials and pharmaceuticals.
Materials Science: The biphenyl group imparts rigidity and stability, making the compound useful in the design of advanced materials with specific mechanical or electronic properties.
作用机制
The mechanism of action of (2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The biphenyl group can engage in π-π stacking interactions, while the amide and ester groups can form hydrogen bonds, contributing to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-(4-methoxy-4-oxobutanamido)-2-methylpentanoate: Similar structure with a methoxy group instead of an ethoxy group.
(2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-ethylpentanoate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and potential applications. The presence of both the biphenyl and oxobutanamido groups allows for versatile interactions in various chemical and biological contexts.
属性
分子式 |
C26H33NO5 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC 名称 |
ethyl (2R,4S)-4-[(4-ethoxy-4-oxobutanoyl)amino]-2-methyl-5-(4-phenylphenyl)pentanoate |
InChI |
InChI=1S/C26H33NO5/c1-4-31-25(29)16-15-24(28)27-23(17-19(3)26(30)32-5-2)18-20-11-13-22(14-12-20)21-9-7-6-8-10-21/h6-14,19,23H,4-5,15-18H2,1-3H3,(H,27,28)/t19-,23+/m1/s1 |
InChI 键 |
GFXSVOAZSQONQY-XXBNENTESA-N |
手性 SMILES |
CCOC(=O)CCC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)OCC |
规范 SMILES |
CCOC(=O)CCC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


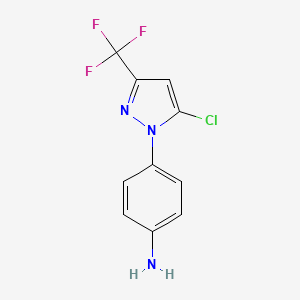

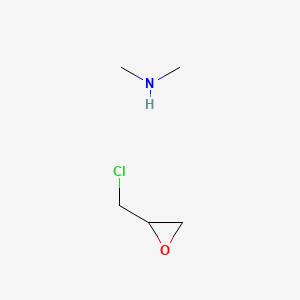

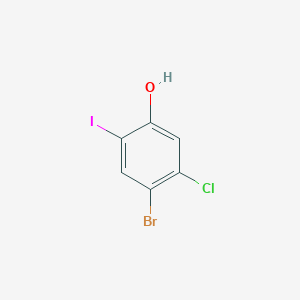
![N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide](/img/structure/B13427376.png)
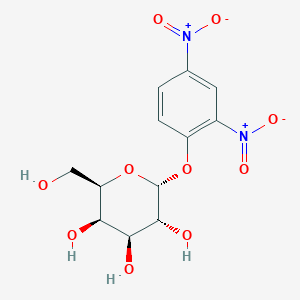
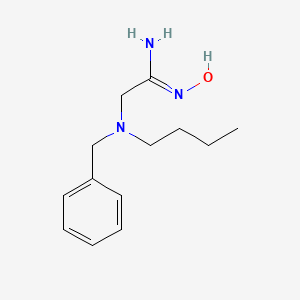

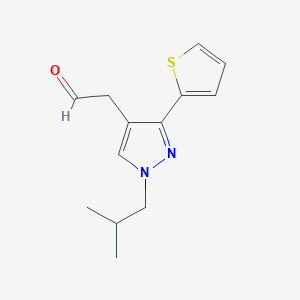
![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13427402.png)
![[5-(1,2-Dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13427406.png)
![(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B13427409.png)
